1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine
Overview
Description
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS number 1247481-75-9 . It has a molecular weight of 179.2 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is1S/C9H10FN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
. This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms. Physical And Chemical Properties Analysis
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antibacterial and Antifungal Activity
- Synthesis of substituted 6-fluorobenzo[d]thiazole amides, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives, has shown antibacterial and antifungal activities comparable to standard medicines like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Microwave-Assisted Synthesis for Biological Activities
- Derivatives of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine have been synthesized using microwave-assisted methods, showing promising antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antibacterial Agents Development
- Studies have explored the synthesis of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine analogues for developing effective antibacterial agents, revealing certain compounds more active than existing antibiotics like enoxacin (Egawa et al., 1984).
Pharmacological Screening of Analogues
- Synthesis of benzothiazole and pyrazole analogues, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives, for pharmacological screening has indicated significant antimicrobial and antioxidant activities (Raparla et al., 2013).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
- Novel 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives have been synthesized, displaying excellent inhibition activity to acetylcholinesterase and butyrylcholinesterase, important for neurodegenerative disease treatments (Pejchal, Štěpánková, & Drabina, 2011).
Synthesis of Quinolone Antibacterial Agents
- The synthesis of 1-ethyl-1,4-dihydro-4-oxo-quinolinecarboxylic acids analogues, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine, has been explored for developing new antibacterial agents (Culbertson et al., 1987).
Spectroscopic Characterization and Crystallography
- Detailed spectroscopic characterization and crystallographic elucidation of related compounds have been conducted to understand their molecular structures and potential applications (Al-Harthy et al., 2019).
Antimicrobial and Anticancer Activity
- Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine, exhibited significant antimicrobial and anticancer activities against various human cancer cell lines (Kumbhare et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-ethyl-6-fluorobenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCMDCTLLABSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine | |
CAS RN |
1247481-75-9 | |
Record name | 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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